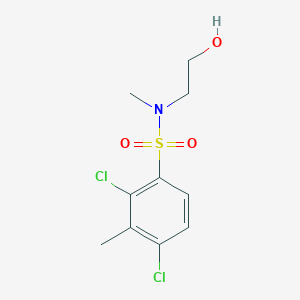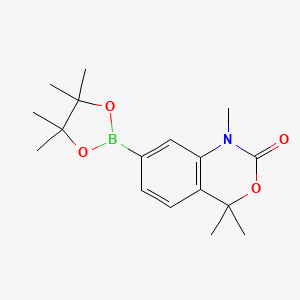![molecular formula C14H10BNO3 B13984723 4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)oxy)benzonitrile](/img/structure/B13984723.png)
4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)oxy)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)oxy)benzonitrile is a member of the benzoxaborole class of compounds. It is known for its role as a phosphodiesterase 4 (PDE4) inhibitor and has been studied for its potential therapeutic benefits in treating skin conditions such as psoriasis and atopic dermatitis .
Vorbereitungsmethoden
The synthesis of 4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)oxy)benzonitrile typically involves the reaction of 5-hydroxy-1,3-dihydro-2,1-benzoxaborole with 4-cyanophenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)oxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxaborole moiety.
Common reagents and conditions used in these reactions include organic solvents like methanol or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)oxy)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of other benzoxaborole derivatives.
Biology: The compound is studied for its inhibitory effects on PDE4, which plays a role in inflammatory processes.
Medicine: It has shown potential in treating skin conditions like psoriasis and atopic dermatitis by reducing inflammation.
Wirkmechanismus
The mechanism of action of 4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)oxy)benzonitrile involves the inhibition of PDE4. By inhibiting PDE4, the compound increases the levels of cyclic adenosine monophosphate (cAMP) within cells. This leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-23 (IL-23), and interleukin-17 (IL-17). The inhibition of these cytokines helps to alleviate inflammation and improve skin conditions .
Vergleich Mit ähnlichen Verbindungen
4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)oxy)benzonitrile can be compared with other similar compounds such as:
- 2-Ethoxy-6-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)nicotinonitrile
- 6-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)-2-(2-isopropoxyethoxy)nicotinonitrile
- 5-Chloro-6-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)-2-((4-oxopentyl)oxy)nicotinonitrile
These compounds share a similar benzoxaborole core structure but differ in their substituents, which can affect their affinity for PDE4 and their overall biological activity. The unique structure of this compound allows it to effectively inhibit PDE4 and reduce inflammation .
Eigenschaften
Molekularformel |
C14H10BNO3 |
|---|---|
Molekulargewicht |
251.05 g/mol |
IUPAC-Name |
4-[(1-hydroxy-3H-2,1-benzoxaborol-4-yl)oxy]benzonitrile |
InChI |
InChI=1S/C14H10BNO3/c16-8-10-4-6-11(7-5-10)19-14-3-1-2-13-12(14)9-18-15(13)17/h1-7,17H,9H2 |
InChI-Schlüssel |
JHCANABFXFFJEV-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2=C(CO1)C(=CC=C2)OC3=CC=C(C=C3)C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tris[2-(2-hydroxyethoxy)ethyl] phosphate](/img/structure/B13984647.png)
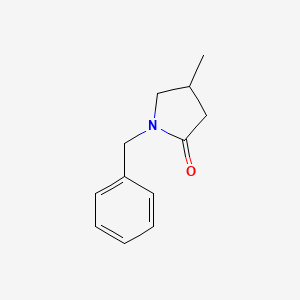

![1-Oxa-3,8-diazaspiro[4.5]decane](/img/structure/B13984655.png)
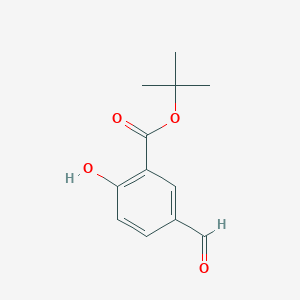
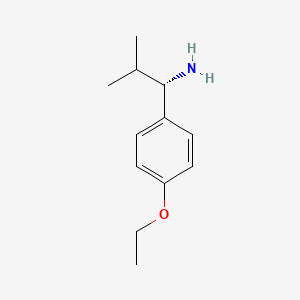

![2-Chloro-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13984699.png)
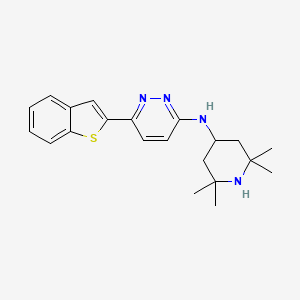
![Ethanone, 1-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]-](/img/structure/B13984719.png)
